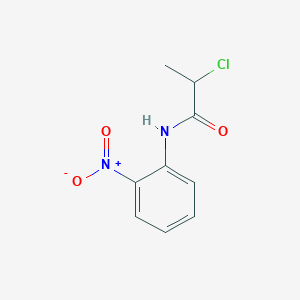

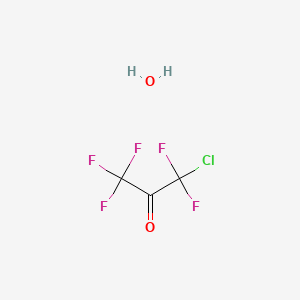

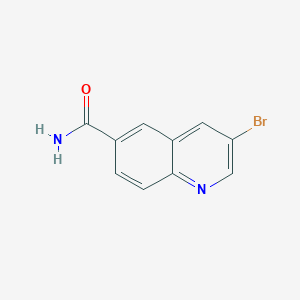

![molecular formula C12H14N2O3 B3034746 3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione CAS No. 21754-26-7](/img/structure/B3034746.png)

3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione, also known as 4-HM-6-MP, is a synthetic compound with a wide range of applications in scientific research. It is a member of the piperazine family, and is often used in laboratory experiments due to its unique properties. 4-HM-6-MP has been studied extensively in the past decade, and has been found to have a variety of potential applications, including in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis and Spectroscopic Properties

- Synthesis and Spectroscopic Analysis : The synthesis of 1-hydroxypiperazine-2,5-diones, which include compounds similar to 3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione, has been explored. These compounds are synthesized from amino acids and show spectral properties similar to corresponding piperazinediones, with notable differences in infrared carbonyl frequencies in the solid state (Akiyama, Katoh, & Tsuchiya, 1989).

Structural and Stereochemical Studies

- Isomerism and Tautomerism : Research on 3-arylidene-6-methyl-piperazine-2,5-diones has revealed insights into geometrical isomerism and tautomerism. These compounds exhibit interesting structural dynamics such as formation of cis-isomers upon photolysis and reactions with bases leading to tautomeric pyrazines (Blake & Sammes, 1970).

Biological and Medicinal Applications

- Antiviral Activity : Certain diketopiperazine derivatives, structurally related to this compound, have shown antiviral activities. Specifically, these compounds have demonstrated modest to potent activity against the influenza A (H1N1) virus (Wang et al., 2013).

Chemical Properties and Reactivity

- Reactivity and Applications as Organic Substrates : 3-Ylidenepiperazine-2,5-diones, a category that includes the compound , are known for their reactivity and versatility as organic substrates. They can be synthesized in optically active forms and are prone to various addition reactions, making them useful in the synthesis of natural products and analogs (Liebscher & Jin, 1999).

Stereochemical and Conformational Analysis

- Conformational Analysis : N4-methylation of certain piperazine-2,5-dione derivatives has been found to change their conformation from folded to extended, highlighting the significance of substituent modifications on the overall structure of these compounds (Nakao et al., 2016).

Mechanism of Action

Target of Action

Cyclo(Ala-Tyr), also known as 3-[(4-hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione, is a type of cyclic dipeptide (CDP) or diketopiperazine (DKP) compound It’s worth noting that cdps are known to exhibit a broad range of biological and pharmacological activities such as antibacterial, antifungal, antiviral, and immunosuppressive activities .

Mode of Action

It is known that cdps are produced by cyclodipeptide synthases (cdpss), which hijack aminoacyl-trnas from the ribosomal machinery for cyclodipeptide formation . This suggests that Cyclo(Ala-Tyr) might interact with its targets in a similar manner.

Biochemical Pathways

Cyclo(Ala-Tyr) is synthesized by CDPSs, which are mainly found in bacteria . These enzymes use aminoacyl-tRNAs from the ribosomal machinery to form cyclodipeptides . The production of Cyclo(Ala-Tyr) is a part of the broader biochemical pathway of tryptophan-containing cyclodipeptide biosynthesis .

Pharmacokinetics

It’s important to note that peptides generally have limitations such as short half-life, rapid metabolism, and poor oral bioavailability . Modifications can be employed to improve the pharmacokinetic properties of peptides .

Result of Action

Cdps are known to exhibit a broad range of biological and pharmacological activities . For example, some CDPs have been found to inhibit the growth of certain plant pathogens .

Action Environment

It’s worth noting that the production of cdps like cyclo(ala-tyr) can be influenced by the microbial machinery, highlighting the potential role of environmental factors in their biosynthesis .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Cyclo(Ala-Tyr) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the unique ring structure of Cyclo(Ala-Tyr), which can influence its binding affinity and activity . It has been reported to exhibit antioxidant, anti-aging, and anti-inflammatory activities, making it a compound of interest in drug research and beauty applications .

Cellular Effects

Cyclo(Ala-Tyr) has been shown to exert effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Cyclo(Ala-Tyr) is complex and involves interactions at the molecular level. It is believed to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclo(Ala-Tyr) can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Metabolic Pathways

Cyclo(Ala-Tyr) is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione involves the reaction of 4-hydroxybenzaldehyde with methylamine to form 4-(methylamino)benzyl alcohol, which is then oxidized to form 4-(methylamino)benzaldehyde. The resulting aldehyde is then condensed with 6-methylpiperazine-2,5-dione to form the target compound.", "Starting Materials": [ "4-hydroxybenzaldehyde", "methylamine", "6-methylpiperazine-2,5-dione" ], "Reaction": [ "Step 1: Reaction of 4-hydroxybenzaldehyde with methylamine to form 4-(methylamino)benzyl alcohol", "Step 2: Oxidation of 4-(methylamino)benzyl alcohol to form 4-(methylamino)benzaldehyde", "Step 3: Condensation of 4-(methylamino)benzaldehyde with 6-methylpiperazine-2,5-dione to form 3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione" ] } | |

| 21754-26-7 | |

Molecular Formula |

C12H14N2O3 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

(3S,6S)-3-[(4-hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione |

InChI |

InChI=1S/C12H14N2O3/c1-7-11(16)14-10(12(17)13-7)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6H2,1H3,(H,13,17)(H,14,16)/t7-,10-/m0/s1 |

InChI Key |

MFUNIDMQFPXVGU-XVKPBYJWSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O |

SMILES |

CC1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

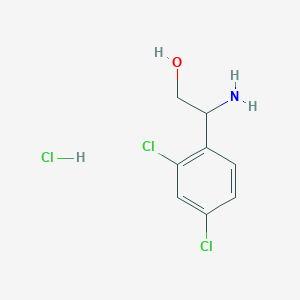

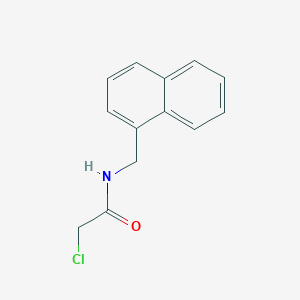

![[2-(Cyclopentylthio)ethyl]amine](/img/structure/B3034665.png)

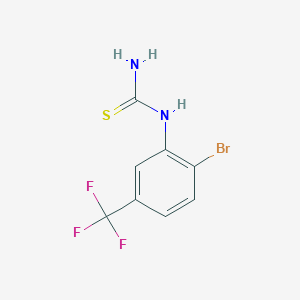

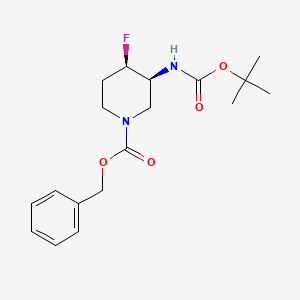

![3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3034674.png)

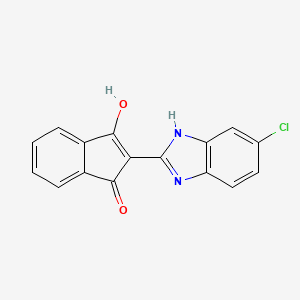

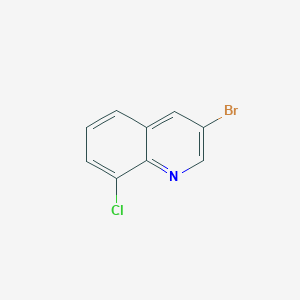

![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3034680.png)